2-Bromo-2-fluoro-1-phenylethanone

Catalog No.
S3339639
CAS No.
321-75-5
M.F
C8H6BrFO
M. Wt
217.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-fluoro-1-phenylethanone

CAS Number

321-75-5

Product Name

2-Bromo-2-fluoro-1-phenylethanone

IUPAC Name

2-bromo-2-fluoro-1-phenylethanone

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

InChI

InChI=1S/C8H6BrFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H

InChI Key

CBLLCYODFDSRQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(F)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)Br

Synthesis:

2-Bromo-2-fluoro-1-phenylethan-1-one, also known as 2-bromo-2-fluoroacetophenone, can be synthesized using various methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). []

Applications in Organic Chemistry:

  • Precursor for Fluorinated Pharmaceuticals

    Due to the presence of both a fluorine and a bromine atom, 2-bromo-2-fluoro-1-phenylethan-1-one serves as a valuable building block for the synthesis of diverse fluorinated pharmaceuticals. The strategic incorporation of fluorine atoms can enhance the potency, metabolic stability, and other desirable properties of drug candidates. [, ]

  • Reagent in Cross-Coupling Reactions

    The bromo group in 2-bromo-2-fluoro-1-phenylethan-1-one participates readily in various cross-coupling reactions, allowing the formation of complex organic molecules with specific functionalities. These reactions are crucial for constructing diverse molecular architectures in the field of drug discovery and materials science. [, ]

Potential Applications in Medicinal Chemistry:

While there is limited information on the direct use of 2-bromo-2-fluoro-1-phenylethan-1-one in medicine, its potential applications are being explored in the context of:

  • Development of Novel Antibacterial Agents: Studies suggest that the introduction of fluorine atoms can improve the antibacterial activity of certain compounds. Researchers are investigating the potential of 2-bromo-2-fluoro-1-phenylethan-1-one derivatives as lead structures for the development of new antibiotics. []

2-Bromo-2-fluoro-1-phenylethanone, also known as 2-bromo-2,2-difluoro-1-phenylethanone, is an organic compound with the molecular formula C8H5BrF2OC_8H_5BrF_2O. It features a phenyl group attached to a carbonyl center that is substituted with both bromine and fluorine atoms. This unique substitution pattern contributes to its reactivity and potential applications in various chemical processes.

The compound is known for its reactivity towards nucleophiles, particularly in reactions such as:

  • Nucleophilic Substitution Reactions: It has been shown to react with various nucleophiles in acetonitrile, with the carbonyl group enhancing the reaction rate significantly depending on the nucleophile involved .
  • Ritter Reaction: This compound can be utilized in the Ritter reaction, which involves the formation of amides from nitriles and alcohols or alkenes.

Several methods have been developed for synthesizing 2-bromo-2-fluoro-1-phenylethanone:

  • Halogenation of Acetophenone Derivatives: Bromination and fluorination can be performed on acetophenone derivatives under controlled conditions to yield the desired product.
  • Reactions with Fluorinating Agents: Utilizing fluorinating agents such as sulfur tetrafluoride can introduce fluorine into the molecule effectively.
  • Functional Group Transformations: Existing compounds can undergo transformations that introduce bromine and fluorine at the 2-position of the phenyl ring.

The unique properties of 2-bromo-2-fluoro-1-phenylethanone make it useful in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Its reactivity allows for modifications in polymer chemistry and materials development.
  • Chemical Research: It is often used in studies focused on nucleophilic substitution mechanisms and reaction kinetics.

Several compounds exhibit structural similarities to 2-bromo-2-fluoro-1-phenylethanone. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-BromoacetophenoneC8H7BrOC_8H_7BrO0.90
2-FluoroacetophenoneC8H7FOC_8H_7FO0.85
4-Bromo-1-fluoroacetophenoneC8H7BrFC_8H_7BrF0.88
2-Bromo-1-fluoroacetophenoneC8H7BrFC_8H_7BrF0.87

Uniqueness: The presence of both bromine and fluorine at the second position distinguishes 2-bromo-2-fluoro-1-phenylethanone from other derivatives, affecting its reactivity and biological interactions.

XLogP3

2.9

Dates

Modify: 2023-08-19

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